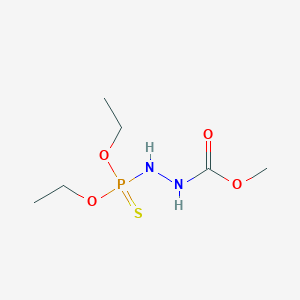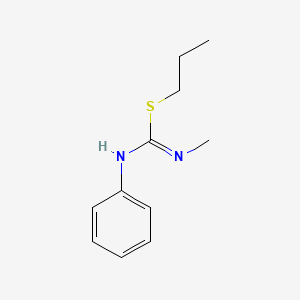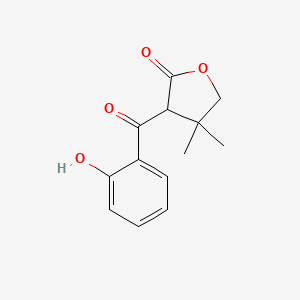
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes This compound features a benzoyl group substituted with a hydroxyl group at the ortho position and a dimethyloxolanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one typically involves the reaction of 2-hydroxybenzoyl chloride with 4,4-dimethyloxolan-2-one under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the benzoyl moiety can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the oxolanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
科学研究应用
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The benzoyl moiety can interact with enzymes and receptors, modulating their activity. The oxolanone ring provides structural stability and influences the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
3-(2-Hydroxybenzoyl)-4,4-dimethyloxolan-2-one: Unique due to the presence of both a hydroxyl-substituted benzoyl group and a dimethyloxolanone ring.
2-Hydroxybenzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the oxolanone ring.
Oxolanone derivatives: Compounds with variations in the substituents on the oxolanone ring.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
90330-93-1 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
3-(2-hydroxybenzoyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-17-12(16)10(13)11(15)8-5-3-4-6-9(8)14/h3-6,10,14H,7H2,1-2H3 |
InChI 键 |
YBOHSXMKCLBDBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=O)C1C(=O)C2=CC=CC=C2O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
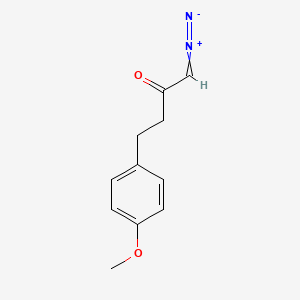

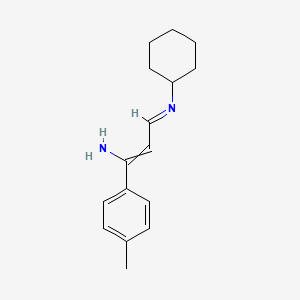
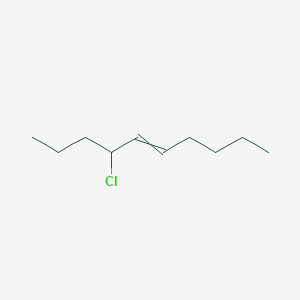
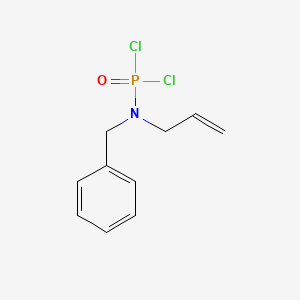
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
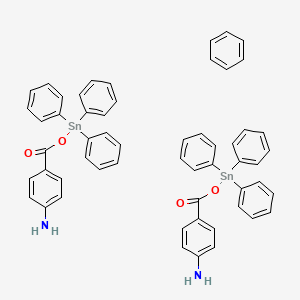
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
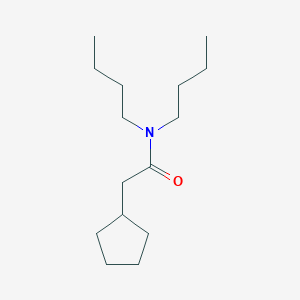
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

